1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine

Vue d'ensemble

Description

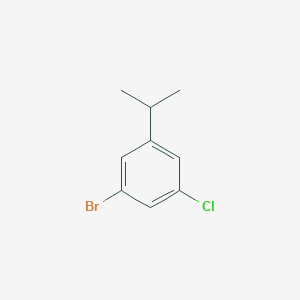

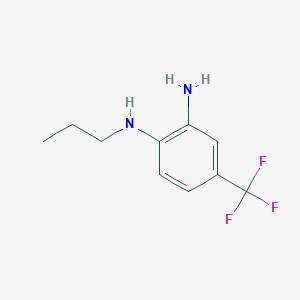

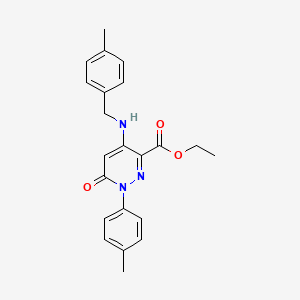

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H13F3N2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine can be inferred from its IUPAC name and molecular formula. It consists of a benzene ring substituted with a trifluoromethyl group (-CF3), two amine groups (-NH2), and a propyl group (-C3H7) .Applications De Recherche Scientifique

Selective N–N or N–S Bond Cleavage

Abstract: LiOH-mediated cascade reactions initiated by N–N bond cleavage yield 1,2,4-benzotriazine derivatives . Additionally, N1-alkylated benzotriazoles are selectively formed via Cs₂CO₃-mediated desulfonylative substitution based on N–S bond cleavage. These compounds find applications in diverse areas, including organic synthesis and catalysis .

Design of Thermally Activated Delayed Fluorescence (TADF) Emitters

Abstract: By combining 1,4-bis(trifluoromethyl)benzene as an acceptor with donor moieties like phenoxazine, phenothiazine, or 9,9-dimethyl-9,10-dihydroacridine, researchers have designed compounds with symmetrical donor–acceptor–donor architectures. These emitters exhibit TADF properties, making them valuable for organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Biologically Active Fused Heterocycles

Abstract: 1,5-Difluoro-2,4-dinitrobenzene has been used to prepare biologically active fused heterocycles, including phenazinimines, 1,5-benzodiazepin-2-ones, benzo[1,4]oxazin-3-ones, benzo[1,4]thiazin-3-ones, and indoles. These compounds exhibit interesting H-bonding and π–π interactions in both solution and the solid state .

Non-Covalent Organocatalysts with Double Hydrogen Bond Donors

Abstract: Benzene-1,2-diamine derivatives serve as donors for double hydrogen bond donors in non-covalent organocatalysts. These compounds play a crucial role in designing efficient catalysts for various reactions .

Versatile Monomers for Aromatic Polyamides

Abstract: Triphenylamine-based diamines, including those derived from benzene-1,2-diamine, are essential monomers for synthesizing aromatic polyamides with diverse properties. These materials find applications in fields such as polymer chemistry and materials science .

Mécanisme D'action

Propriétés

IUPAC Name |

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,15H,2,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGANOCITAMOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2479414.png)

![(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine](/img/structure/B2479416.png)

![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)

![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)

![2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2479424.png)

![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)

![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)

![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)